![molecular formula C16H12Cl2O5S B371386 Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate CAS No. 298215-97-1](/img/structure/B371386.png)
Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate
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Overview
Description
Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate, also known as MDPA, is a synthetic organic compound that is used as a monomer in the synthesis of polymers materials. MDPA is a widely studied compound due to its versatility and potential applications in scientific research.
Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, including compounds structurally related to Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate, have shown significant promise in anticancer research. The core structure of cinnamic acids facilitates the creation of various derivatives with potential antitumor properties. Research has focused on synthesizing and evaluating the anticancer efficacy of cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating a broad and underexplored area with potential for development in cancer therapy (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Environmental Impact
The environmental impact of chemicals structurally related to Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate has been assessed, particularly concerning their toxicity and biodegradation. For example, the degradation and toxicological profiles of chlorophenols, which share a similarity in the chlorinated phenyl moiety, have been extensively reviewed. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with considerable toxicity upon long-term exposure to certain fish species. Their persistence in the environment is influenced by the presence of adapted microflora capable of biodegrading these compounds, highlighting the importance of understanding chemical stability and environmental fate in research applications (K. Krijgsheld & A. D. Gen, 1986).
Analytical Methods in Antioxidant Research
Complexes and derivatives based on the core structure of Methyl 3-(4-{[(2,5-Dichlorophenyl)sulfonyl]oxy}phenyl)acrylate may be used in the development of analytical methods for determining antioxidant activity. Studies on ABTS/PP decolorization assays, for example, have elucidated reaction pathways for assessing antioxidant capacity, which could be relevant for evaluating the antioxidant potential of related compounds. Such research aids in understanding the specificity and relevance of oxidative degradation products in antioxidant assays, contributing to the broader field of oxidative stress and its mitigation in biological systems (I. Ilyasov, V. Beloborodov, I. Selivanova, & R. Terekhov, 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s physical and chemical properties such as density (14±01 g/cm3), boiling point (5433±500 °C at 760 mmHg), and flash point (2824±301 °C) can provide some insights into its potential bioavailability .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction is used to form carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Action Environment
The stability of similar organoboron compounds in suzuki–miyaura cross-coupling reactions is known to be influenced by factors such as temperature and the presence of a palladium catalyst .
properties
IUPAC Name |
methyl (E)-3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O5S/c1-22-16(19)9-4-11-2-6-13(7-3-11)23-24(20,21)15-10-12(17)5-8-14(15)18/h2-10H,1H3/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTIKJVKVJACIW-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate |
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